2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, (1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3-yl ester, hydrochloride, rel-

Description

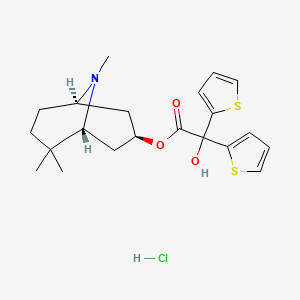

Structure

2D Structure

Properties

CAS No. |

32891-29-5 |

|---|---|

Molecular Formula |

C21H28ClNO3S2 |

Molecular Weight |

442.0 g/mol |

IUPAC Name |

[(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride |

InChI |

InChI=1S/C21H27NO3S2.ClH/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18;/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3;1H/t14-,15-,16-;/m1./s1 |

InChI Key |

KOYYWMFYAIFCBI-UDHFTORSSA-N |

Isomeric SMILES |

CC1(CC[C@@H]2C[C@H](C[C@H]1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.Cl |

Canonical SMILES |

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KAO 264; Mazaticol HCl; Mazaticol hydrochloride; PG-501; |

Origin of Product |

United States |

Synthetic Strategies and Methodological Research

Advanced Organic Synthesis Techniques for Mazaticol (B1208974) Hydrochloride Production

The synthesis of Mazaticol is a multi-step process that requires precise control over reaction conditions to construct its characteristic 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonane skeleton and attach the bulky ester side chain. ontosight.ai While specific, proprietary synthesis routes may vary, the general approach can be inferred from established organic chemistry principles and patent literature concerning related azabicyclic compounds. ontosight.aiarchive.org

The synthesis likely commences with the construction of the bicyclic alcohol, (1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol. This core structure is then subjected to esterification with a reactive derivative of α,α-di-(2-thienyl)glycolic acid. The final step involves the formation of the hydrochloride salt. ontosight.ai Advanced techniques in this process may include phase-transfer catalysis to facilitate the esterification and specialized purification methods like column chromatography and recrystallization to isolate the desired product with high purity.

Table 1: Overview of General Synthetic Steps for Mazaticol Hydrochloride

| Step | Description | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Bicyclic Core Synthesis | Cyclization reactions, reduction of keto-groups, methylation. | To construct the (1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol intermediate. |

| 2 | Esterification | α,α-di-(2-thienyl)glycolic acid derivative, coupling agents (e.g., DCC, EDC), or conversion of the acid to an acyl chloride. | To link the bicyclic alcohol with the glycolic acid moiety, forming the ester bond. |

| 3 | Purification | Column chromatography, recrystallization. | To isolate the Mazaticol free base from unreacted starting materials and byproducts. |

| 4 | Salt Formation | Mazaticol free base dissolved in a suitable organic solvent, addition of hydrochloric acid (aqueous or gaseous). google.com | To convert the basic free base into the more stable and soluble hydrochloride salt. |

Stereochemical Control and Characterization in Mazaticol Hydrochloride Synthesis

The biological activity of many tropane (B1204802) alkaloid derivatives is highly dependent on their stereochemistry. rhhz.netnih.gov Mazaticol possesses specific stereocenters, with the (1R,3R,5R) configuration being crucial for its pharmacological profile. nih.govontosight.ai Achieving this specific arrangement, known as stereochemical control, is a critical challenge in its synthesis.

Strategies to achieve this control include:

Substrate Control: Where the existing stereochemistry in a starting material or intermediate dictates the stereochemical outcome of subsequent reactions. youtube.com

Reagent Control: The use of chiral reagents that selectively produce one stereoisomer over others. youtube.com For instance, stereoselective reduction of a ketone precursor to the bicyclic alcohol can set the desired stereochemistry early in the synthetic sequence.

Chiral Auxiliaries: A temporary attachment of a chiral group to the substrate to direct a reaction, which is later removed. youtube.com

The characterization and confirmation of the correct stereoisomer are accomplished using various analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are definitive methods for elucidating the three-dimensional structure of the molecule and confirming the relative and absolute stereochemistry.

Table 2: Stereoisomers and Potential Impact on Activity (based on analogous compounds)

| Feature | Description | Significance in Synthesis and Activity |

|---|---|---|

| Desired Isomer | (1R,3R,5R)-Mazaticol | Exhibits the intended pharmacological activity as a muscarinic receptor antagonist. nih.govontosight.ai |

| Other Isomers | Diastereomers and enantiomers. | May have significantly lower potency or a different pharmacological profile. For related compounds like hyoscyamine, one isomer is 30-300 times more potent than its enantiomer. rhhz.netnih.gov |

| Racemic Mixture | A 1:1 mixture of enantiomers. | Often more stable but may have reduced overall efficacy compared to the pure, active isomer. rhhz.netnih.gov |

Optimization of Mazaticol Hydrochloride Salt Form Preparations for Enhanced Research Stability and Solubility

The conversion of the Mazaticol free base, which is a weak base, into its hydrochloride salt is a common and critical step in its preparation for research and development. ontosight.ai Salt formation is a widely used strategy to improve the physicochemical properties of a drug substance. nih.gov

The primary reasons for preparing the hydrochloride salt include:

Enhanced Aqueous Solubility: The ionic nature of the hydrochloride salt generally leads to significantly higher solubility in aqueous media compared to the neutral free base, which is crucial for in vitro assays and formulation development. nih.govamericanpharmaceuticalreview.com

Improved Stability: Salts often exhibit greater chemical and physical stability, including a reduced tendency to degrade upon storage and a more consistent crystalline form. americanpharmaceuticalreview.com

Ease of Handling: Crystalline salts are typically easier to handle, weigh, and purify than their free base counterparts, which may be oils or amorphous solids.

The preparation process involves reacting the purified Mazaticol free base with hydrochloric acid in a suitable solvent system. google.com Optimization research focuses on controlling crystallization conditions (e.g., solvent choice, temperature, rate of addition) to obtain a specific, stable crystalline polymorph, which is vital for reproducible research results. google.com

Table 3: Comparison of Mazaticol Free Base vs. Hydrochloride Salt

| Property | Mazaticol (Free Base) | Mazaticol Hydrochloride | Rationale for Use of Salt |

|---|---|---|---|

| Chemical Form | Weakly basic tertiary amine | Salt of a weak base and strong acid | Improved physicochemical properties ontosight.ai |

| Aqueous Solubility | Predicted to be low | Significantly higher | Essential for biological assays and potential formulation nih.gov |

| Physical State | Potentially amorphous or oily | Typically a stable, crystalline solid | Better handling, purification, and stability americanpharmaceuticalreview.com |

| Hygroscopicity | Variable | Can be controlled by selecting a stable crystalline form | Ensures consistent properties during storage and use americanpharmaceuticalreview.com |

Derivatization and Analog Synthesis Methodologies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's efficacy and selectivity. For Mazaticol, these studies would involve the synthesis of a series of analogs or derivatives where specific parts of the molecule are systematically modified. Tropane alkaloids and their synthetic analogs are well-established templates for such derivatization. rhhz.netnih.gov

Methodologies for creating Mazaticol analogs would target two primary regions of the molecule:

The Ester Moiety: The α,α-di-(2-thienyl)glycolate portion is critical for receptor binding. Modifications could include replacing the thiophene (B33073) rings with other aromatic or heteroaromatic systems (e.g., phenyl, pyridyl) or altering the α-hydroxy group to an α-methoxy or α-hydrogen to probe the importance of the hydrogen-bonding capability at this position.

These synthetic efforts provide a library of related compounds, which are then tested in biological assays to build a comprehensive SAR profile.

Table 4: Potential Derivatization Sites on Mazaticol for SAR Studies

| Modification Site | Example Modification | Investigated Property |

|---|---|---|

| Thiophene Rings | Phenyl, furanyl, or pyridyl rings | Receptor subtype selectivity, binding affinity. |

| α-Hydroxy Group | Esterification, etherification, or removal | Importance of hydrogen bond donation for receptor interaction. |

| N-Methyl Group | N-ethyl, N-propyl, or N-allyl | Lipophilicity, steric effects, potential for altered receptor binding kinetics. |

| C6 gem-Dimethyl Group | Cyclopropyl, removal of one or both methyls | Conformational rigidity, steric bulk impact on binding pocket fit. |

Research into Novel Methods for Percutaneous and Permucosal Absorption Enhancement of Analogous Compounds

While specific data on the percutaneous absorption of Mazaticol is limited, extensive research has been conducted on enhancing the transdermal and permucosal delivery of analogous anticholinergic compounds, such as scopolamine. nih.govresearchgate.net These strategies aim to overcome the barrier function of the skin and mucous membranes to achieve systemic or localized effects.

Novel methods investigated for analogous tropane alkaloids and other anticholinergics include:

Chemical Permeation Enhancers: These are compounds incorporated into topical formulations to reversibly disrupt the stratum corneum's barrier function. Examples include fatty acids, terpenes, and sulfoxides. annualreviews.org

Advanced Formulation Vehicles: The use of microemulsions, liposomes, or nanocarriers can improve the partitioning of a drug into the skin and increase its bioavailability.

Physical Enhancement Techniques: Methods like iontophoresis (using a small electric current to drive charged molecules across the skin) and microneedle arrays (creating microscopic channels in the skin) have been shown to significantly increase the transdermal flux of various drugs.

Occlusive Dressings: Applying an impermeable film over a topical formulation can increase skin hydration and enhance the absorption of many compounds. annualreviews.org

Research in this area is critical for developing alternative delivery routes for anticholinergic agents, which could offer benefits such as reduced systemic side effects and improved patient compliance. bohrium.comsweathelp.org A patent has mentioned mazaticol hydrochloride in the context of preparations designed for percutaneous or permucosal absorption, indicating interest in this application. epo.org

Table 5: Absorption Enhancement Strategies for Analogous Anticholinergic Compounds

| Strategy | Mechanism of Action | Example Application | Reference |

|---|---|---|---|

| Transdermal Patch | Provides controlled, prolonged release of the drug (e.g., scopolamine) for systemic absorption. | Motion sickness prevention. | nih.govnih.gov |

| Chemical Enhancers | Reversibly decrease the barrier resistance of the stratum corneum. | Incorporation into topical creams or gels. | annualreviews.org |

| Topical Gels/Creams | Use of specific excipients and vehicles to facilitate drug release and skin penetration. | Treatment of localized hyperhidrosis with glycopyrrolate. | sweathelp.org |

| Iontophoresis | An applied electrical field increases the migration of ionized drugs through the skin. | Investigated for various charged drug molecules. | N/A |

| Microneedles | Create micron-sized pores in the skin, bypassing the main barrier layer. | Emerging technology for various drugs. | N/A |

Pharmacological Characterization in Preclinical Models

Evaluation of Central Nervous System Pharmacological Activities in Animal Models

Influence on Electroencephalographic (EEG) Patterns in Animal Models

Preclinical evaluation of mazaticol (B1208974) hydrochloride (also known by its research code, PG-501) has included the assessment of its effects on the central nervous system through electroencephalography (EEG) in animal models. nih.gov These studies are crucial for understanding a compound's central activity and its potential impact on brain states such as arousal and vigilance.

Research has demonstrated that mazaticol hydrochloride exerts "anti-EEG arousal activities". researchgate.netwikipedia.org In preclinical settings, particularly in conscious rats, the analysis of EEG spectral power is a common method to characterize the effects of psychoactive compounds. nih.gov Changes in the power of different frequency bands (such as delta, theta, alpha, and beta) can indicate whether a drug has a synchronizing (sedative) or desynchronizing (arousing) effect on the EEG. nih.gov For instance, some centrally effective drugs have been associated with a decrease in slow-wave activity (delta) and an increase in higher alpha frequency activity, suggesting an enhancement of vigilance. researchgate.net

In studies with rabbits, mazaticol hydrochloride demonstrated a potent inhibitory effect on the EEG arousal response that is typically induced by electrical stimulation of the mesencephalic reticular formation. This central effect was found to be more pronounced than that of trihexyphenidyl (B89730), another anticholinergic agent. The compound also suppressed the EEG arousal response triggered by visual and auditory stimuli. These findings from animal models indicate that mazaticol hydrochloride has a significant central depressant or activity-modulating effect, consistent with its anticholinergic mechanism of action within the brain.

The table below summarizes the observed EEG effects of mazaticol hydrochloride in preclinical models.

| Model/Stimulus | Observed Effect of Mazaticol Hydrochloride | Implication |

| Rabbit / Electrical stimulation of mesencephalic reticular formation | Potent inhibition of EEG arousal response | Strong central nervous system depressant/modulating activity |

| Rabbit / Visual and auditory stimulation | Suppression of EEG arousal response | Central sensory filtering or depressant effect |

| General Pharmaco-EEG | Characterized by "anti-EEG arousal activities" researchgate.net | Modulation of brain's state of alertness and vigilance |

Differentiation of Central Versus Peripheral Anticholinergic Activities in Preclinical Systems

A key aspect of the preclinical pharmacological profile of mazaticol hydrochloride is the differentiation between its central and peripheral anticholinergic effects. An ideal antiparkinsonian agent would exhibit strong central activity to manage motor symptoms with minimal peripheral activity to avoid undesirable side effects like dry mouth, constipation, or blurred vision. tg.org.aunhssomerset.nhs.uk Preclinical studies have suggested that mazaticol hydrochloride possesses a greater dissociation between its central and peripheral anticholinergic activities compared to other agents. researchgate.net

Standard preclinical procedures in mice are often used to assess and differentiate these activities. Central anticholinergic action can be quantified by a drug's ability to protect against the lethal effects of a centrally acting cholinomimetic agent like physostigmine. nih.gov Conversely, peripheral activity can be measured by observing effects such as mydriasis (pupil dilation) or the inhibition of acetylcholine-induced contractions in isolated tissue preparations, like the guinea-pig ileum. nih.govncats.io

Studies on mazaticol hydrochloride (PG-501) have shown that it has pronounced central effects, such as anti-physostigmine-induced death and antagonism of tremorine-induced tremors in animal models. researchgate.net Animal experiments have indicated that mazaticol hydrochloride's central anticholinergic activity is comparable to that of trihexyphenidyl. nih.gov However, it was reported to have less peripheral activity when compared to other anticholinergic drugs. nih.gov This suggests a preferential action on central muscarinic receptors over peripheral ones. The ability of a drug to produce central versus peripheral effects is largely dependent on its ability to cross the blood-brain barrier. nhssomerset.nhs.uknih.gov

The dissociation between central and peripheral actions is a critical attribute. For mazaticol hydrochloride, this dissociation points towards a more targeted central nervous system effect, which could translate to a better therapeutic window in clinical use. researchgate.net The in vitro anti-acetylcholine activity of mazaticol on the isolated guinea-pig ileum preparation, a measure of peripheral effect, was determined to have an ED50 value of 6.4 x 10⁻⁹ g/ml. ncats.io

The following table provides a comparative overview of the central versus peripheral activities based on available preclinical data.

| Activity Type | Preclinical Assay | Finding for Mazaticol Hydrochloride | Reference Compound Example |

| Central | Inhibition of physostigmine-induced lethality in mice nih.gov | Demonstrates protective effect researchgate.net | Atropine (B194438), Scopolamine nih.gov |

| Central | Antagonism of tremorine-induced tremors researchgate.net | Pronounced anti-tremor activity researchgate.net | Trihexyphenidyl nih.gov |

| Peripheral | Induction of mydriasis (pupil dilation) in mice nih.gov | Reported to have less peripheral activity compared to other anticholinergics nih.gov | Atropine Methylnitrate nih.gov |

| Peripheral | Anti-acetylcholine activity on isolated guinea-pig ileum ncats.io | ED50 = 6.4 x 10⁻⁹ g/ml ncats.io | Atropine |

Structure Activity Relationship Sar Studies

Computational Approaches to Mazaticol (B1208974) Hydrochloride SAR

Computational methods provide powerful tools to model and predict the biological activity of molecules, offering insights into their interactions with receptor binding sites at a molecular level. frontiersin.org These approaches can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. harvard.edu

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. harvard.edu For muscarinic antagonists like mazaticol, QSAR models can predict the antagonistic potency based on various molecular descriptors. These descriptors can be categorized as one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.gov

While specific QSAR studies exclusively focused on mazaticol hydrochloride and its direct analogs are not extensively documented in publicly available literature, the principles of QSAR have been applied to broader classes of anticholinergic agents. For instance, a comprehensive QSAR study on a series of soft quaternary anticholinergics demonstrated the importance of molecular size in determining activity. nih.gov This study utilized a linearized biexponential (LinBiExp) model to accommodate the biphasic nature of the activity data, where activity initially increases with molecular volume and then decreases beyond an optimal size, likely due to steric limitations at the receptor binding site. nih.gov Such models highlight that for a compound like mazaticol, which possesses a bulky bicyclic ring system, variations in the size and shape of its constituent parts would be critical determinants of its muscarinic antagonism. Current time information in Bangalore, IN.researchgate.net

A hypothetical QSAR study on mazaticol analogs would involve synthesizing a series of derivatives with systematic modifications to the 6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl moiety and the di-(2-thienyl)glycolate ester group. Current time information in Bangalore, IN. The biological activity of these analogs would then be determined through in vitro assays, and the data would be correlated with calculated molecular descriptors to generate a predictive QSAR model.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sigmaaldrich.commdpi.com This technique is instrumental in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding. nih.gov

A molecular docking study of mazaticol would likely reveal that the positively charged nitrogen atom in the azabicyclic ring forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the muscarinic receptor, a characteristic interaction for many muscarinic antagonists. The ester group and the two thiophene (B33073) rings would be expected to engage in hydrophobic and aromatic interactions with non-polar and aromatic amino acid residues within the binding pocket. The stereochemistry of the molecule would also be a critical factor in achieving an optimal fit. By comparing the docking scores and binding poses of mazaticol and its analogs across different muscarinic receptor subtypes, it would be possible to rationalize its observed binding affinities and selectivities.

In Vitro Structure-Activity Relationship Investigations of Mazaticol Hydrochloride Analogs

In vitro studies are essential for determining the biological activity of compounds in a controlled environment, providing quantitative data on their potency and efficacy. For mazaticol hydrochloride, in vitro investigations would primarily focus on its binding affinity for muscarinic receptors and its functional antagonism of acetylcholine-induced responses.

While comprehensive SAR studies involving a wide range of mazaticol analogs are not extensively published, some key findings regarding mazaticol's own in vitro activity provide a foundation for understanding its SAR. Studies have shown that mazaticol is a potent inhibitor of radioligand binding to muscarinic receptors. nih.govnih.gov For instance, in competitive binding assays using rat brain homogenates, mazaticol demonstrated a high affinity for muscarinic receptors labeled with [3H]-quinuclidinyl benzilate (3H-QNB) and [3H]-pirenzepine (3H-PZ). nih.gov

The order of potency for inhibiting 3H-QNB binding was found to be: mazaticol > atropine (B194438) > piroheptine (B91358) > trihexyphenidyl (B89730) > biperiden (B1667296) > ethopropazine (B1679164) > pirenzepine. nih.gov This indicates that mazaticol possesses a very high affinity for the general population of muscarinic receptors. Furthermore, analysis of its binding to different receptor subtypes suggests that mazaticol has a higher affinity for M2 receptors compared to atropine. nih.gov

The structural features of mazaticol contributing to this high affinity likely include the bulky and rigid 9-azabicyclo[3.3.1]nonane ring system, which properly orients the molecule within the binding pocket, and the two thiophene rings, which can engage in favorable interactions with the receptor. The ester linkage and the hydroxyl group are also expected to play a role in the binding.

To build a more complete SAR profile, in vitro testing of a series of mazaticol analogs would be necessary. Modifications could include:

Altering the substituents on the nitrogen atom of the bicyclic ring.

Varying the ester group with other functionalities like amides or ethers.

Replacing the thiophene rings with other aromatic or heteroaromatic systems.

Introducing substituents on the thiophene rings.

The resulting data on the binding affinities and functional activities of these analogs would allow for a systematic elucidation of the structural requirements for potent and selective muscarinic antagonism.

Strategic Design and Synthesis of Mazaticol Hydrochloride Analogs for SAR Elucidation

The strategic design and synthesis of analogs are the cornerstones of SAR studies. medchemexpress.comtg.org.au The goal is to create a library of compounds with systematic structural variations that can probe the chemical space around a lead compound like mazaticol hydrochloride. nih.govdergipark.org.tr

The design of mazaticol analogs would be guided by the information obtained from computational modeling and the known SAR of other muscarinic antagonists. For example, to investigate the importance of the ester functionality, analogs could be synthesized where the ester is replaced by a more stable ether or amide linkage. To explore the role of the thiophene rings, analogs with phenyl, furan, or other heterocyclic rings could be prepared.

The synthesis of mazaticol hydrochloride itself involves the esterification of 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol with α,α-di-(2-thienyl)glycolic acid, followed by conversion to the hydrochloride salt. Current time information in Bangalore, IN. The synthesis of analogs would follow similar chemical strategies, utilizing appropriately substituted starting materials. For instance, the synthesis of analogs with different aromatic groups would require the corresponding di-aryl or di-heteroaryl glycolic acids. The modification of the bicyclic amine portion would necessitate the synthesis of different substituted azabicyclic alcohols.

A key aspect of the strategic design would be to introduce modifications that are synthetically feasible while providing meaningful SAR data. The synthesized analogs would then be subjected to in vitro and, potentially, in vivo testing to evaluate their pharmacological profiles. The iterative process of designing, synthesizing, and testing new analogs is fundamental to optimizing the desired therapeutic properties and minimizing unwanted side effects.

Preclinical Pharmacokinetics and Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are a cornerstone of preclinical drug development, providing critical information on the journey of a drug through the body. a-star.edu.sgnih.govbiotechfarm.co.ilnih.gov These studies are typically conducted in various animal species to assess the compound's pharmacokinetic properties.

The oral bioavailability of a drug, which is the fraction of an orally administered dose that reaches the systemic circulation unchanged, is a critical determinant of its therapeutic efficacy. researchgate.netnih.govnih.gov Studies to determine the oral absorption kinetics and bioavailability of Mazaticol (B1208974) hydrochloride would involve administering the compound to animal models, such as rats or dogs, through both oral (PO) and intravenous (IV) routes. a-star.edu.sgbiotechfarm.co.ilnih.gov

Key parameters measured in these studies include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

By comparing the AUC following oral administration to the AUC after intravenous administration, the absolute bioavailability can be calculated.

Table 1: Representative Pharmacokinetic Parameters of a Compound Following Oral and Intravenous Administration in Rats

| Parameter | Oral Administration (PO) | Intravenous Administration (IV) |

| Dose (mg/kg) | 10 | 2 |

| Cmax (ng/mL) | 500 | 1200 |

| Tmax (h) | 1.5 | 0.1 |

| AUC (ng·h/mL) | 2500 | 1000 |

| Bioavailability (%) | 50 | N/A |

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize and quantify the distribution of a radiolabeled drug throughout the entire body of an animal. bioivt.comnih.govpharmaron.comcriver.com For Mazaticol hydrochloride, a version of the molecule would be synthesized with a radioactive isotope (e.g., ¹⁴C or ³H). Following administration to an animal model, such as a rat, thin sections of the entire animal are taken at various time points and exposed to a phosphor imaging plate to detect the radioactivity. nih.gov

This technique provides comprehensive information on:

The rate and extent of drug distribution to various tissues and organs. bioivt.compharmaron.com

Identification of potential target organs for efficacy and toxicity. pharmaron.com

Assessment of drug accumulation in specific tissues.

Table 2: Illustrative Tissue Distribution Data from a QWBA Study

| Tissue | Concentration at 1h (ng-eq/g) | Concentration at 24h (ng-eq/g) |

| Blood | 150 | 20 |

| Liver | 800 | 100 |

| Kidney | 1200 | 150 |

| Brain | 10 | 2 |

| Adipose Tissue | 300 | 250 |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.govnih.govmdpi.com

Studies to investigate the BBB permeation of Mazaticol hydrochloride would typically involve animal models and can be assessed through various methods:

Direct measurement of drug concentrations in the brain tissue and cerebrospinal fluid (CSF) following systemic administration.

In situ brain perfusion techniques to quantify the rate of uptake into the brain.

Positron Emission Tomography (PET) imaging with a radiolabeled version of the compound. mdpi.com

The brain-to-plasma concentration ratio is a key parameter used to quantify the extent of BBB penetration.

For drugs that may be used during pregnancy, it is essential to understand the extent to which they can cross the placental barrier and potentially affect the developing fetus. researchgate.netnih.govmdpi.com The placenta acts as a protective barrier, but many drugs can still be transferred from the maternal to the fetal circulation. researchgate.netnih.gov

Animal studies, often in pregnant rodents or rabbits, are conducted to assess the placental transfer of Mazaticol hydrochloride. nih.gov This involves administering the compound to the pregnant animal and subsequently measuring its concentration in maternal blood, placental tissue, and fetal tissues at different stages of gestation. These studies help to identify any potential for fetal exposure and inform the risk assessment for use during pregnancy.

Understanding how a drug and its metabolites are eliminated from the body is crucial for determining its dosing regimen and potential for drug-drug interactions. msdvetmanual.com Excretion studies for Mazaticol hydrochloride would involve administering a radiolabeled version of the compound to animal models and collecting urine, feces, and in some cases, expired air and bile over a period of time. biotechfarm.co.ilmsdvetmanual.com

The total radioactivity recovered in each matrix is quantified to determine the primary routes and rates of excretion. nih.gov This information helps to understand the roles of the kidneys and liver in the drug's clearance from the body.

Table 3: Example of Excretion Profile in Rats Following a Single Oral Dose

| Excretion Route | Percentage of Administered Dose Excreted |

| Urine | 35% |

| Feces | 60% |

| Bile | 45% (subset of fecal excretion) |

| Expired Air | <1% |

| Total Recovery | 95% |

Metabolite Identification and Profiling

Drug metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its excretion. nih.gov Identifying and profiling the metabolites of Mazaticol hydrochloride is essential for several reasons:

To understand the metabolic pathways involved.

To determine if any metabolites are pharmacologically active or potentially toxic. nih.gov

To compare the metabolic profiles across different species, including humans, to ensure that the animal models are representative for safety testing. axcelead.com

Metabolite profiling is typically conducted by analyzing samples from in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine, feces) studies using advanced analytical techniques like high-resolution mass spectrometry (HR-MS). nih.govresearchgate.netsemanticscholar.org These techniques allow for the detection, structural elucidation, and quantification of various metabolites.

Identification of Enzymatic Pathways of Mazaticol Hydrochloride Biotransformation (e.g., Cytochrome P450 Isoform Involvement)

The biotransformation of a drug candidate is a key determinant of its pharmacokinetic profile and can influence both its efficacy and safety. This process is primarily mediated by enzymes in the liver and other tissues. chemisgroup.us The two main phases of drug metabolism are Phase I (modification) and Phase II (conjugation). ebmconsult.com

Phase I Metabolism: Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing proteins, are central to Phase I metabolism, catalyzing oxidative reactions. chemisgroup.uscreative-bioarray.com Six major isoforms—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5—are responsible for metabolizing the vast majority of drugs. proteopedia.orgresearchgate.net To identify which CYP isoforms are involved in the metabolism of a compound like Mazaticol hydrochloride, in vitro studies are conducted using human liver microsomes or recombinant human CYP enzymes. These studies help to predict potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the metabolism of Mazaticol hydrochloride. creative-bioarray.comnih.gov

Phase II Metabolism: If a compound undergoes Phase I metabolism, the resulting metabolites, or the parent drug itself if it possesses a suitable functional group, can undergo Phase II conjugation reactions. ebmconsult.com These reactions involve the addition of endogenous molecules to the drug, which increases its water solubility and facilitates its excretion. Key enzymes in Phase II metabolism include UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation, a common conjugation pathway. ebmconsult.comflinders.edu.aunih.govtechnologynetworks.com Studies to determine the involvement of UGTs and other Phase II enzymes are crucial for a complete understanding of a drug's metabolic fate. flinders.edu.aunih.gov

Below is an illustrative table of the major human drug-metabolizing CYP450 isoforms and their typical substrates.

| Enzyme Family | Key Isoforms | Typical Substrates |

| CYP1 | CYP1A2 | Caffeine, Theophylline |

| CYP2 | CYP2C9 | Warfarin, Ibuprofen |

| CYP2C19 | Omeprazole, Clopidogrel | |

| CYP2D6 | Codeine, Metoprolol | |

| CYP3 | CYP3A4/5 | Midazolam, Simvastatin |

In Vitro Metabolic Stability Assessments using Liver Microsomes and Advanced Organ-on-a-Chip Models

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo clearance. nuvisan.commercell.com These assays provide an initial assessment of how quickly a drug is metabolized by liver enzymes, which is a key factor in determining its half-life and bioavailability. nuvisan.comevotec.com

Liver Microsome Stability Assays: A widely used method for assessing metabolic stability involves incubating the test compound with liver microsomes. mercell.comevotec.comnih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. evotec.com In this assay, Mazaticol hydrochloride would be incubated with liver microsomes from various species (e.g., rat, dog, monkey, human) in the presence of necessary cofactors like NADPH. evotec.com The disappearance of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.combioivt.com

The following is a hypothetical data table from a liver microsomal stability assay.

| Species | Protein Concentration (mg/mL) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 0.5 | 60 | 45 | 15.4 |

| Rat | 0.5 | 60 | 25 | 27.7 |

| Dog | 0.5 | 60 | 55 | 12.6 |

| Monkey | 0.5 | 60 | 38 | 18.2 |

Advanced Organ-on-a-Chip Models: While liver microsomes are a valuable tool, they represent a simplified system. Organ-on-a-chip (OOC) technology has emerged as a more physiologically relevant in vitro model. nih.govnih.govglobalbiodefense.com These microfluidic devices contain cultured living cells in a system that mimics the tissue and organ-level physiology. nih.govnih.gov A "liver-on-a-chip" can provide a more accurate prediction of human drug metabolism by maintaining the 3D architecture and multicellular complexity of the liver. nih.govnews-medical.net Multi-organ chips can further simulate the interactions between different organs, such as the gut and the liver, to study first-pass metabolism. nih.govnews-medical.netthno.org For a compound like Mazaticol hydrochloride, these advanced models could offer deeper insights into its metabolic profile and potential for organ-specific toxicity. nih.gov

In Vivo Metabolite Characterization in Animal Models

While in vitro studies provide valuable preliminary data, in vivo studies in animal models are necessary to understand the complete metabolic profile of a drug in a living organism. nih.govnih.govresearchgate.net These studies help to identify the metabolites formed, their distribution in the body, and their routes of excretion. nih.gov

To characterize the metabolites of Mazaticol hydrochloride, the compound, often radiolabeled, would be administered to preclinical species such as rats and dogs. nih.gov Biological samples, including plasma, urine, and feces, are collected at various time points. youtube.com These samples are then analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to detect and identify the metabolites. nih.govmdpi.com The structural elucidation of these metabolites provides a comprehensive picture of the biotransformation pathways of the parent drug. youtube.comnih.gov This information is crucial for assessing whether any of the metabolites are pharmacologically active or potentially toxic. nih.gov

Pharmacokinetic Parameter Determination and Modeling in Preclinical Species

Pharmacokinetics (PK) describes the time course of a drug's absorption, distribution, metabolism, and excretion. labtoo.com Preclinical PK studies are conducted to determine key parameters that help in designing first-in-human clinical trials. ppd.comallucent.com

Following the administration of Mazaticol hydrochloride to animal species (e.g., mice, rats, dogs) via different routes (e.g., intravenous and oral), blood samples are collected at predetermined time points. frontiersin.org The concentration of the drug in plasma is then quantified using a validated bioanalytical method, typically LC-MS/MS. frontiersin.org

The resulting plasma concentration-time data is used to calculate important pharmacokinetic parameters through non-compartmental or compartmental analysis. bioagilytix.comnih.govgla.ac.uk These parameters include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

t½: Elimination half-life.

CL: Clearance, the volume of plasma cleared of the drug per unit time.

Vd: Volume of distribution, an apparent volume into which the drug distributes in the body.

This data can then be used in physiologically based pharmacokinetic (PBPK) models, which are mathematical models that simulate the ADME of drugs in different species. frontiersin.orgproventainternational.comresearchgate.net PBPK modeling can help in extrapolating the preclinical data to predict the pharmacokinetic profile in humans. proventainternational.comresearchgate.net

An example of how pharmacokinetic parameters might be presented is shown in the table below.

| Parameter | Units | Rat | Dog |

| Cmax | ng/mL | 850 | 1200 |

| Tmax | h | 1.0 | 2.0 |

| AUC(0-inf) | ng*h/mL | 4200 | 9600 |

| t½ | h | 3.5 | 6.2 |

| CL | L/h/kg | 0.8 | 0.4 |

| Vd | L/kg | 4.1 | 3.6 |

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Mazaticol (B1208974) Hydrochloride Analysis

Chromatography is a powerful technique for separating complex mixtures into their individual components. For a pharmaceutical compound like Mazaticol hydrochloride, chromatographic methods are indispensable for determining purity, identifying related substances, and quantifying the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorescence Detection, UV Detection)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry due to its versatility and precision. walshmedicalmedia.comijprs.com For Mazaticol hydrochloride, reversed-phase HPLC is the method of choice, allowing for the separation of the polar hydrochloride salt from non-polar and closely related impurities.

The development of an HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A typical setup would involve a C18 column, which provides a non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to ensure consistent ionization of the analyte and achieve optimal peak shape. ijprs.com

UV Detection: The most common detection method paired with HPLC is Ultraviolet (UV) detection. nih.gov Mazaticol hydrochloride possesses chromophores within its structure that absorb UV light, allowing for its quantification. The method involves scanning the compound to identify the wavelength of maximum absorbance (λmax), which is then used for analysis to ensure the highest sensitivity.

Fluorescence Detection: For applications requiring higher sensitivity, fluorescence detection (FLD) can be employed. nih.gov This method is applicable if the molecule is naturally fluorescent or can be chemically modified (derivatized) to attach a fluorescent tag. FLD offers superior sensitivity and selectivity over UV detection, as fewer compounds exhibit native fluorescence, reducing potential interference from matrix components. mdpi.com

Interactive Table 1: Illustrative HPLC Method Parameters for Mazaticol Hydrochloride Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v) | The organic/aqueous mixture allows for the elution and separation of the analyte. The buffer controls the pH to ensure consistent analyte ionization. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times and peak shapes. |

| Injection Volume | 10 µL | The precise amount of sample introduced into the system for analysis. |

| UV Detection | 225 nm | Wavelength selected for optimal absorbance and sensitivity for Mazaticol hydrochloride. |

| Fluorescence Detection | Excitation: 280 nm / Emission: 350 nm | Hypothetical wavelengths for a derivatized or naturally fluorescent compound, providing higher sensitivity. |

Gas Chromatography (GC) Applications in Mazaticol Hydrochloride Research

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that are volatile or can be made volatile without decomposition. openaccessjournals.comscirp.org Due to its nature as a hydrochloride salt, Mazaticol hydrochloride is non-volatile and not directly amenable to GC analysis.

However, GC plays a crucial role in pharmaceutical research in other capacities. Its applications in the context of Mazaticol hydrochloride research include:

Residual Solvent Analysis: GC with a headspace sampler is the standard method for detecting and quantifying residual solvents that may be present from the manufacturing process, ensuring they are below safety limits defined by regulatory guidelines. scirp.org

Analysis of Volatile Impurities: The technique is ideal for identifying and quantifying any volatile or semi-volatile impurities or degradation products that may arise during synthesis or storage.

Derivatization Analysis: For specific structural elucidation studies, Mazaticol could be chemically modified through derivatization. This process converts the non-volatile drug into a thermally stable, volatile derivative that can then be analyzed by GC, often coupled with a mass spectrometer for identification. mdpi.com

Common detectors used in these applications include the Flame Ionization Detector (FID) for general organic compounds and the Mass Spectrometer (MS) for definitive identification. scirp.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.netrsc.org This method is invaluable in preclinical research for the precise identification and quantification of compounds at very low levels. nih.gov

In this technique, the HPLC system separates Mazaticol hydrochloride from other components in the sample. The eluent from the column is then introduced into the mass spectrometer. The compound is ionized, and a specific precursor ion (typically the molecular ion of Mazaticol) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, leading to very low limits of detection. researchgate.net LC-MS/MS is particularly useful for impurity profiling, stability studies, and supporting pharmacokinetic analyses in preclinical stages. researchgate.net

Interactive Table 2: Representative LC-MS/MS Parameters for Mazaticol Hydrochloride

| Parameter | Setting | Description |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for ionizing tertiary amines like Mazaticol to produce positively charged molecular ions. |

| Precursor Ion (Q1) | [M+H]⁺ | The mass-to-charge ratio (m/z) of the protonated Mazaticol molecule is selected in the first quadrupole. |

| Product Ion (Q3) | Fragment Ion m/z | A specific, stable fragment ion generated from the precursor ion is selected in the third quadrupole for quantification. |

| Scan Type | Multiple Reaction Monitoring (MRM) | The specific transition from precursor ion to product ion is monitored, providing high selectivity and sensitivity. |

| Limit of Quantification (LOQ) | e.g., < 1 ng/mL | The technique allows for quantification at very low concentrations, essential for trace-level analysis. |

Spectroscopic Methods for Mazaticol Hydrochloride Characterization and Quantification

Spectroscopic methods are based on the interaction of electromagnetic radiation with a sample. These techniques are fundamental for both qualitative and quantitative analysis of pharmaceutical substances.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid technique used extensively in pharmaceutical analysis. walshmedicalmedia.com The method is based on the principle that molecules with chromophores absorb light at specific wavelengths in the UV-Vis region (200-800 nm). The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

For research applications, a UV-Vis spectrophotometer is used to scan a solution of Mazaticol hydrochloride to determine its wavelength of maximum absorbance (λmax). libretexts.org This λmax is then used for quantitative measurements to ensure maximum sensitivity and adherence to the Beer-Lambert law. The technique is valuable for routine applications such as determining the concentration of bulk drug substance, performing content uniformity tests, and in dissolution studies. walshmedicalmedia.comijarsct.co.in

Interactive Table 3: Example Linearity Data for Mazaticol Hydrochloride by UV-Vis Spectroscopy

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.301 |

| 15 | 0.455 |

| 20 | 0.603 |

| 25 | 0.751 |

| Correlation Coefficient (r²) | 0.9998 |

Method Validation Protocols for Preclinical Research

Before an analytical method can be used for preclinical research, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. researchgate.netpharmatutor.org Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. loesungsfabrik.degmp-compliance.orgich.org This ensures that the data generated is reliable, accurate, and reproducible.

The core parameters evaluated during the validation of an analytical method, such as an HPLC assay for Mazaticol hydrochloride, are:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or excipients. altabrisagroup.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies of spiked samples. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. altabrisagroup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijprs.com

Interactive Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))

| Validation Parameter | Description | Typical Acceptance Criteria for an HPLC Assay |

|---|---|---|

| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. | Peak purity must pass. Resolution > 2 from nearest peak. |

| Linearity | Demonstrated across the analytical range. | Correlation coefficient (r²) ≥ 0.999 |

| Range | Typically 80-120% of the test concentration for an assay. | Method must be accurate, precise, and linear within this range. |

| Accuracy | Closeness to the true value, assessed by % recovery. | 98.0% - 102.0% recovery. |

| Precision (Repeatability) | Expressed as Relative Standard Deviation (% RSD) of replicate measurements. | % RSD ≤ 2.0% |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |

| Robustness | Insensitivity to small changes in method parameters (e.g., pH, flow rate, column temperature). | % RSD of results should remain within system suitability limits. |

Linearity and Range Determination for Mazaticol Hydrochloride Assays

The linearity of an analytical method establishes a proportional relationship between the concentration of the analyte and the response of the analytical instrument. For a Mazaticol hydrochloride assay, this would typically be determined by preparing a series of standard solutions at different concentrations. pmda.go.jppmda.go.jp A minimum of five concentration levels is generally recommended to establish linearity. pmda.go.jppmda.go.jp

The data obtained from analyzing these standards would be plotted to create a calibration curve. Statistical methods, such as the least squares regression analysis, are applied to the data. pmda.go.jp A key indicator of linearity is the correlation coefficient (r²) or coefficient of determination, which should ideally be close to 0.999. archive.org

The analytical range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pmda.go.jp For an assay of an active pharmaceutical ingredient (API) like Mazaticol hydrochloride, the typical range is 80% to 120% of the test concentration. pmda.go.jpresearchgate.net

Hypothetical Data Table for Linearity of Mazaticol Hydrochloride:

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 80 | (Data Not Available) |

| 90 | (Data Not Available) |

| 100 | (Data Not Available) |

| 110 | (Data Not Available) |

| 120 | (Data Not Available) |

This table illustrates the type of data that would be generated. Actual experimental values for Mazaticol hydrochloride are not available.

Precision and Accuracy Assessments in Analytical Procedures

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. google.com It is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. google.com

Repeatability (Intra-assay precision) is assessed over a short interval under the same operating conditions. google.com

Intermediate precision examines variations within the same laboratory, such as on different days or with different analysts or equipment. evitachem.com

Reproducibility assesses precision between different laboratories. vdoc.pub

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). google.com For an assay, the acceptance criterion for precision is often an RSD of not more than 2%.

Accuracy refers to the closeness of the test results to the true value. vdoc.pub It is typically determined by analyzing a sample with a known concentration of Mazaticol hydrochloride (a reference standard) and comparing the measured value to the true value. researchgate.net Accuracy should be assessed across the specified range of the method using a minimum of nine determinations over at least three concentration levels (e.g., three replicates at three concentrations). pmda.go.jpvdoc.pub The results are generally reported as the percent recovery.

Hypothetical Data Table for Precision and Accuracy of Mazaticol Hydrochloride:

| Concentration Level | Theoretical Value (µg/mL) | Measured Value (µg/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Low | 80 | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| Medium | 100 | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| High | 120 | (Data Not Available) | (Data Not Available) | (Data Not Available) |

This table is a template for how precision and accuracy data would be presented. Specific data for Mazaticol hydrochloride is not available.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. google.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. pmda.go.jp

Several methods can be used to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise. pmda.go.jp Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ. pmda.go.jp

Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated using the standard deviation of the response (σ) and the slope of the calibration curve (S) from the linearity study. pmda.go.jp The formulas are generally:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Hypothetical LOD and LOQ Values for Mazaticol Hydrochloride:

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise | (Data Not Available) |

| LOQ | Signal-to-Noise | (Data Not Available) |

| LOD | Slope/Standard Deviation | (Data Not Available) |

| LOQ | Slope/Standard Deviation | (Data Not Available) |

This table shows the parameters that would be determined. Actual values for Mazaticol hydrochloride have not been found in published literature.

Development of Stability-Indicating Analytical Methods and Forced Degradation Studies for Mazaticol Hydrochloride

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients. The development of such a method is crucial for assessing the stability of a drug substance.

Forced degradation studies are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability testing. These studies help to identify potential degradation products and pathways and to demonstrate the specificity of the analytical method. Common stress conditions include:

Acid and Base Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

Thermal Degradation: Exposure to high temperatures.

Photodegradation: Exposure to light, typically from a combination of visible and UV sources.

The goal is to achieve a target degradation of approximately 5-20%. The analytical method, often High-Performance Liquid Chromatography (HPLC), must be able to resolve the main peak of Mazaticol hydrochloride from the peaks of any degradation products formed under these stress conditions.

Hypothetical Forced Degradation Data for Mazaticol Hydrochloride:

| Stress Condition | Conditions | Assay of Mazaticol hydrochloride (%) | Degradation (%) | Observations |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| Oxidative Degradation | 3% H₂O₂ at RT for 24h | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| Thermal Degradation | 80°C for 48h | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| Photolytic Degradation | UV/Visible light exposure | (Data Not Available) | (Data Not Available) | (Data Not Available) |

This table represents the expected format for reporting forced degradation study results. Specific experimental outcomes for Mazaticol hydrochloride are not documented in available sources.

Future Directions and Emerging Research Avenues

Advancements in In Silico Modeling for Mazaticol (B1208974) Hydrochloride Research (e.g., Machine Learning in Drug Discovery)

The application of computational methods in drug discovery has become indispensable, offering ways to accelerate research and reduce costs. nih.govbpasjournals.com For Mazaticol hydrochloride, a muscarinic antagonist, in silico modeling and machine learning (ML) present powerful tools for future investigations. nih.gov These computational approaches can be used for screening large compound libraries, predicting pharmacological properties, and optimizing lead compounds. nih.gov

Machine learning algorithms, such as support vector machines (SVM) and artificial neural networks, can be trained on existing data from other muscarinic antagonists to predict the activity and selectivity of Mazaticol hydrochloride and its analogs. nih.govnih.gov These models can analyze complex structure-activity relationships (SAR) to guide the design of new derivatives with improved properties. mdpi.com Techniques like molecular docking and pharmacophore modeling can provide detailed insights into the binding interactions between Mazaticol hydrochloride and muscarinic receptor subtypes, helping to elucidate the structural basis for its selectivity and affinity. nih.govpnas.org The use of computer-assisted drug design (CADD) can help predict molecular properties such as absorption, distribution, metabolism, excretion (ADME), and potential toxicity, thereby reducing attrition rates in later-stage development. nih.govmdpi.com

Table 1: Applications of In Silico and Machine Learning in Drug Discovery

| Technique | Application in Drug Discovery | Relevance to Mazaticol Hydrochloride Research |

|---|---|---|

| Machine Learning (ML) | Accelerates various stages of drug development, including hit discovery, QSAR analysis, and de novo drug design. nih.gov | Can predict the bioactivity, selectivity, and ADMET properties of Mazaticol hydrochloride derivatives. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com | Can elucidate the binding mode of Mazaticol hydrochloride at different muscarinic receptor subtypes. pnas.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | Can be used to screen virtual libraries for novel compounds with similar activity to Mazaticol hydrochloride. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. mdpi.com | Can build predictive models for the antagonist potency of Mazaticol analogs based on their structural features. |

By leveraging these advanced computational tools, researchers can more efficiently explore the chemical space around Mazaticol hydrochloride, identify key structural determinants for its activity, and design next-generation compounds with optimized therapeutic profiles.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Pharmacological Studies

The integration of "omics" technologies, such as metabolomics and proteomics, offers a holistic view of the biological effects of a drug candidate beyond its primary target. medium.com In preclinical pharmacological studies of Mazaticol hydrochloride, these approaches can provide a comprehensive understanding of the downstream cellular and physiological changes induced by muscarinic receptor antagonism. nih.gov

Proteomics can be used to identify and quantify changes in protein expression in response to Mazaticol hydrochloride treatment. This can help uncover the molecular pathways modulated by the compound and identify potential off-target effects or novel mechanisms of action. nih.gov Metabolomics, the large-scale study of small molecules (metabolites), can reveal alterations in metabolic pathways. frontiersin.org By analyzing the metabolome of cells or tissues treated with Mazaticol hydrochloride, researchers can gain insights into its effects on cellular energy, signaling, and biosynthesis. nih.govresearchgate.net

An integrated multi-omics approach, combining proteomics and metabolomics, can generate a more complete picture of the compound's biological impact. nih.gov This strategy is particularly valuable for identifying biomarkers that can be used to monitor the pharmacological response to Mazaticol hydrochloride and for understanding the complex interplay between different biological pathways. nih.gov

Table 2: Omics Technologies in Preclinical Research

| Omics Technology | Description | Application for Mazaticol Hydrochloride |

|---|---|---|

| Proteomics | Large-scale study of proteins, their structures, and functions. | Identify protein expression changes and signaling pathways affected by Mazaticol hydrochloride. |

| Metabolomics | Comprehensive analysis of metabolites within a biological system. frontiersin.org | Reveal shifts in metabolic networks and cellular states following treatment. |

| Integrated Omics | Combination of multiple omics datasets for a systems-level view. nih.gov | Elucidate complex mechanisms of action and identify potential biomarkers of drug response. |

Applying these technologies in preclinical studies can significantly enhance the understanding of Mazaticol hydrochloride's pharmacological profile, providing crucial information for its continued development.

Development and Application of Novel Animal Models for Investigating Specific Pharmacological Effects

Animal models are fundamental tools in drug development for assessing the efficacy and safety of new therapeutic agents. ijrpc.com For Mazaticol hydrochloride, the development and use of novel and more refined animal models will be crucial for investigating its specific pharmacological effects in a complex physiological context.

Furthermore, disease-specific animal models can be employed to evaluate the therapeutic potential of Mazaticol hydrochloride for particular conditions. Depending on the specific effects observed in initial screenings, models for neuropsychiatric disorders, metabolic diseases, or addiction-related behaviors could be relevant. nih.govnih.gov Behavioral paradigms in these models can provide insights into the compound's effects on complex functions like cognition, locomotion, and emotional states. nih.govmdpi.com For example, ethologically based models can assess anxiety-like behaviors by observing an animal's spontaneous reactions to novel or aversive environments. nih.gov

Utilization of Advanced In Vitro Systems (e.g., 3D Cell Models, Organoids) for Compound Characterization and Pathway Elucidation

Recent advancements in cell culture have led to the development of sophisticated in vitro systems that more accurately mimic human physiology than traditional 2D cell monolayers. sigmaaldrich.comnih.gov Three-dimensional (3D) cell models and organoids are particularly promising for the future characterization of Mazaticol hydrochloride. nih.gov

Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of specific organs. sigmaaldrich.comnih.gov For example, brain organoids could be used to study the effects of Mazaticol hydrochloride on neuronal development, connectivity, and function in a human-relevant context, bridging the gap between animal models and clinical studies. nih.gov These models allow for the investigation of cell-cell interactions and complex biological processes that are not captured in simpler systems. nih.gov

The use of these advanced in vitro models offers several advantages, including the potential for higher throughput screening and the ability to use human-derived cells, which can improve the prediction of clinical outcomes. nih.govresearchgate.net They provide a powerful platform for elucidating the specific cellular pathways affected by Mazaticol hydrochloride and for assessing its potential efficacy and toxicity early in the drug discovery process. researchgate.netresearchgate.net

Table 3: Comparison of In Vitro Model Systems

| Model System | Description | Advantages for Mazaticol Research | Limitations |

|---|---|---|---|

| 2D Cell Monolayers | Cells grown on a flat surface. | High-throughput, cost-effective. | Lose native phenotype; lack cell-cell and cell-matrix interactions. sigmaaldrich.com |

| 3D Cell Aggregates/Spheroids | Simple clusters of cells grown in suspension or a matrix. | Better represent cell organization and interactions than 2D models. sigmaaldrich.com | Can be difficult to maintain long-term; may lack self-renewal. sigmaaldrich.com |

| Organoids | Self-organizing 3D aggregates from stem cells that exhibit organ functionality. sigmaaldrich.comnih.gov | Biologically relevant; stable for long-term cultivation; can model human-specific aspects of disease. sigmaaldrich.comnih.gov | Can be complex and costly to produce; may lack vascularization and immune components. |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that mimic tissue- and organ-level physiology. nih.gov | Can replicate complex organ properties and physiological flow. nih.gov | Technical complexity; throughput may be lower than other systems. |

By embracing these advanced in vitro technologies, researchers can gain deeper and more physiologically relevant insights into the pharmacological actions of Mazaticol hydrochloride.

Q & A

Q. How to characterize the physicochemical properties of Mazaticol hydrochloride for preclinical development?

Methodological Answer:

- Solubility & Stability : Perform pH-dependent solubility studies in buffers (e.g., phosphate, acetate) and assess stability under accelerated conditions (40°C/75% RH) using HPLC-UV .

- Crystallography : Use X-ray diffraction (XRD) to determine crystalline structure, complemented by thermal analysis (DSC/TGA) for polymorph identification .

- Spectroscopic Analysis : Employ NMR (¹H/¹³C) and FTIR to confirm molecular structure and functional groups, referencing anticholinergic analogs (e.g., trihexyphenidyl) for comparative validation .

Q. Which analytical techniques are validated for quantifying Mazaticol hydrochloride in bulk and formulations?

Methodological Answer:

- HPLC-UV : Optimize using a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (30:70 v/v), detection at 207–210 nm . Validate for linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>98%) .

- Mass Spectrometry : For biological matrices, use LC-MS/MS with electrospray ionization (ESI+) and MRM transitions to enhance specificity .

Advanced Research Questions

Q. What experimental designs optimize in vivo evaluation of Mazaticol hydrochloride’s anticholinergic efficacy?

Methodological Answer:

- Animal Models : Use muscarinic receptor-overexpressing transgenic mice or scopolamine-induced cognitive impairment models. Include dose-response studies (0.1–10 mg/kg, i.p.) with positive controls (e.g., biperiden) .

- Outcome Metrics : Measure acetylcholine levels (microdialysis), behavioral outcomes (Morris water maze), and receptor occupancy (PET imaging) .

- Statistical Design : Apply factorial design to assess interactions between dose, formulation, and pharmacokinetic variables .

Q. How to resolve discrepancies between in vitro receptor binding and in vivo efficacy data?

Methodological Answer:

- Metabolic Profiling : Conduct hepatic microsome assays to identify active metabolites contributing to efficacy .

- Bioavailability Studies : Compare plasma pharmacokinetics (AUC, Cmax) with tissue distribution (e.g., brain-to-plasma ratio) using radiolabeled Mazaticol .

- Receptor Selectivity : Perform functional assays (e.g., calcium flux for M1/M3 subtypes) to clarify subtype-specific effects masked in broad-spectrum in vivo models .

Q. What formulation strategies enhance Mazaticol hydrochloride’s stability in aqueous systems?

Methodological Answer:

- Lyophilization : Develop freeze-dried powders using cryoprotectants (trehalose, mannitol) to mitigate hydrolysis .

- pH Optimization : Stabilize in citrate buffer (pH 4.0–5.0) to reduce degradation, validated via accelerated stability testing (ICH Q1A) .

- Excipient Screening : Test viscosity-reducing agents (e.g., L-arginine) in hydrogels to improve delivery without altering chemical integrity .

Data Analysis & Interpretation

Q. How to validate the selectivity of Mazaticol hydrochloride across muscarinic receptor subtypes?

Methodological Answer:

- Competitive Binding Assays : Use radioligands (e.g., [³H]-N-methylscopolamine) on CHO-K1 cells expressing human M1–M5 receptors. Calculate IC50 and Ki values to rank subtype affinity .

- Functional Antagonism : Measure cAMP inhibition (M2/M4) or IP1 accumulation (M1/M3) via TR-FRET assays, normalizing to atropine as a reference .

Q. What statistical approaches address variability in preclinical pharmacokinetic studies?

Methodological Answer:

- Population PK Modeling : Use NONMEM or Monolix to account for intersubject variability and covariates (e.g., weight, sex) .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers and refine bioavailability estimates, applying Cochrane risk-of-bias tools .

Literature & Experimental Reproducibility

Q. How to ensure reproducibility of Mazaticol hydrochloride’s synthesis and characterization?

Methodological Answer:

Q. What criteria prioritize relevant literature for mechanistic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.